![molecular formula C16H11ClN2O2 B564971 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde CAS No. 172476-18-5](/img/structure/B564971.png)
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde
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Overview
Description
“5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde” is a chemical compound . It is a metabolite of Amodiaquin .
Synthesis Analysis
The synthesis of similar compounds involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .
Molecular Structure Analysis
The molecular formula of “5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde” is C16H11ClN2O3 . Its average mass is 314.723 Da and its monoisotopic mass is 314.045807 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 508.4±50.0 °C at 760 mmHg, and a flash point of 261.3±30.1 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .
Scientific Research Applications
- Application : This compound exhibits antimalarial activity by inhibiting hemozoin formation in Plasmodium falciparum, the causative agent of malaria .
- Application : Researchers have explored the antiviral activity of this compound, particularly against RNA viruses. It may interfere with viral replication or entry mechanisms .
Antimalarial Activity
Antiviral Potential
Schiff Base Formation
Mechanism of Action
Target of Action
Similar compounds with a 4-aminoquinoline nucleus have been found to display a wide range of bioactive properties, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s known that 4-aminoquinoline derivatives can interact with their targets through a nucleophilic aromatic substitution reaction .
Biochemical Pathways
Compounds with a similar structure have been found to impact a variety of biological pathways, depending on their specific targets .
Result of Action
Similar compounds have been found to display antimicrobial activity, with the most active ones displaying mic values in the range of 15 to 125 µg/mL .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
properties
IUPAC Name |
5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-1-3-13-14(5-6-18-15(13)8-11)19-12-2-4-16(21)10(7-12)9-20/h1-9,21H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKNHPGTHFOACE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675761 |
Source
|
Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde | |
CAS RN |
172476-18-5 |
Source
|
Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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